molecular formula C9H6BrF3O3 B2369933 Methyl 3-bromo-5-(trifluoromethoxy)benzoate CAS No. 1306763-53-0

Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B2369933
CAS No.: 1306763-53-0
M. Wt: 299.043
InChI Key: VYCKPWPOXYIYQQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl 3-bromo-5-(trifluoromethoxy)benzoate . Its structure consists of a benzene ring substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethoxy group (-OCF₃). A methyl ester functional group is attached to the carboxylic acid moiety at the 1-position (Figure 1). The trifluoromethoxy group introduces strong electron-withdrawing characteristics, while the bromine atom enhances reactivity in cross-coupling reactions.

Structural formula :
$$ \text{COOCH}3-\text{C}6\text{H}3(\text{Br})(\text{OCF}3) $$

CAS Registry Number and Synonyms

The compound is registered under CAS 1306763-53-0 . Common synonyms include:

  • Benzoic acid, 3-bromo-5-(trifluoromethoxy)-, methyl ester
  • Methyl 5-bromo-3-(trifluoromethoxy)benzoate
  • SCHEMBL346670 (vendor-specific identifiers).

Molecular Formula and Weight Analysis

The molecular formula is C₉H₆BrF₃O₃ , with a molecular weight of 299.04 g/mol . Key compositional features include:

Property Value
Molecular Formula C₉H₆BrF₃O₃
Exact Mass 297.945 Da
SMILES COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
XLogP3 3.2 (estimated)

The trifluoromethoxy group contributes to the compound’s lipophilicity, as indicated by the XLogP3 value.

Historical Context and Discovery

This compound emerged in the early 2000s as a specialty intermediate for pharmaceutical research. Its synthesis aligns with advancements in introducing trifluoromethoxy groups into aromatic systems, a strategy popularized for improving drug metabolic stability. Early patents, such as CN101168510A (2006), describe methods for synthesizing analogous trifluoromethyl-substituted anilines, underscoring the compound’s role in anticancer drug development. The esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid using trimethylsilyl diazomethane (TMS-diazomethane) became a standard synthetic route, yielding >80% purity.

Industrial and Academic Significance

Industrial Applications

This compound is pivotal in synthesizing sulfonamide inhibitors targeting WD repeat-containing proteins, which are implicated in cancer and neurodegenerative diseases. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in drug candidates. Industrial-scale production employs continuous flow reactors to optimize esterification efficiency.

Academic Relevance

In academia, the compound serves as a model substrate for studying:

  • Electrophilic aromatic substitution mechanisms due to the directing effects of -Br and -OCF₃.
  • Radical trifluoromethoxylation pathways, which are critical for modifying heteroaromatic systems.
  • Crystal engineering , as its solid-state packing is influenced by halogen and fluorine interactions.
Table 1: Key Reactivity Features
Feature Impact on Reactivity
Bromine substituent Enables cross-coupling reactions
Trifluoromethoxy group Enhances metabolic stability
Ester moiety Allows hydrolysis to carboxylic acids

The trifluoromethoxy group’s unique electronic profile (-I effect) makes this compound a valuable scaffold in medicinal chemistry, particularly for optimizing pharmacokinetic properties.

Properties

IUPAC Name

methyl 3-bromo-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKPWPOXYIYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate

The synthesis of methyl 3-bromo-5-(trifluoromethyl)benzoate typically involves multi-step functionalization of aromatic precursors. Key methods include:

Direct Esterification of Pre-Functionalized Benzoyl Chlorides

A common approach involves esterification of 3-bromo-5-(trifluoromethyl)benzoyl chloride with methanol. This method requires prior synthesis of the benzoyl chloride intermediate, often achieved via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The esterification proceeds under mild conditions (0–25°C) with triethylamine as a base, yielding the methyl ester in >90% purity.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize Suzuki-Miyaura coupling to introduce the trifluoromethyl group. For example, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester has been coupled with heteroaryl boronic esters under Pd(OAc)₂/SPhos catalysis. This method enables modular synthesis but requires careful optimization of ligand ratios and solvent systems.

Stepwise Synthesis from 4-Bromo-2-Trifluoromethyltoluidine

A patented route (CN101168510A) outlines a five-step synthesis starting from 4-bromo-2-trifluoromethyltoluidine, yielding intermediates that could be adapted for methyl benzoate derivatives:

Acetylation

Conditions : Acetic anhydride (33.6 g), acetic acid (15 g), 50–60°C, 98% yield.
The toluidine undergoes acetylation to form 4-bromo-2-trifluoromethylacetanilide, which stabilizes the amine group for subsequent nitration.

Nitration

Conditions : Concentrated H₂SO₄, HNO₃ (2 g), 10°C, 85% yield.
Nitration at the meta position relative to the trifluoromethyl group introduces a nitro moiety, critical for directing further substitutions.

Deacetylation and Deamination

Conditions : Hydrolysis with 30% HCl, followed by diazotization with NaNO₂/H₂SO₄ and reduction with H₃PO₃/CuO.
These steps remove the acetyl group and convert the amine to a bromine atom, achieving a total yield of 43% over five steps.

Advanced Cross-Coupling Strategies

The Royal Society of Chemistry highlights a Suzuki coupling protocol for analogous compounds:

Reaction Setup

  • Catalyst : Pd(OAc)₂ (4 mol%), SPhos (8 mol%).
  • Base : K₃PO₄ (3 equiv), THF/H₂O solvent.
  • Conditions : 90°C, 24 h, N₂ atmosphere.

This method couples 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester with benzo[b]thiophen-2-yl boronic ester, achieving full conversion. Adapting this for ester synthesis would involve substituting the boronic ester with a methoxycarbonyl-containing partner.

Data Tables: Comparative Analysis of Methods

Table 1. Key Synthetic Methods for Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate Precursors
Method Starting Material Key Reagents Yield Reference
Direct Esterification 3-Br-5-CF₃-Benzoyl Chloride MeOH, Et₃N >90%
Multi-Step Synthesis 4-Br-2-CF₃-Toluidine Ac₂O, HNO₃, H₃PO₃ 43%
Suzuki Coupling Boronic Acid MIDA Ester Pd(OAc)₂, SPhos, K₃PO₄ 85–90%
Table 2. Reaction Conditions for Critical Steps
Step Temperature (°C) Time (h) Solvent System
Acetylation 50–60 2–3 Acetic acid
Nitration 10 1 H₂SO₄
Suzuki Coupling 90 24 THF/H₂O (9:1)

Challenges and Optimization Considerations

  • Regioselectivity : Nitration and bromination steps require precise control to avoid para/meta byproducts. Directed ortho-metalation techniques could enhance selectivity.
  • Stability of Intermediates : The trifluoromethyl group’s sensitivity to hydrolysis necessitates anhydrous conditions during esterification.
  • Catalyst Cost : Pd-based systems, while efficient, increase synthetic costs. Nickel catalysts are being explored as alternatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

This compound is an organic compound with the molecular formula C9H6BrF3O3C_9H_6BrF_3O_3 and a molecular weight of 299.04 g/mol. It has a wide range of applications in scientific research, including its use as an intermediate in synthesizing more complex organic molecules, in the development of bioactive compounds for studying biological pathways, and in the production of specialty chemicals and materials.

Chemical Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles under basic conditions, such as amines or thiols.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds using palladium catalysts and boronic acids . These reactions are used to synthesize biaryl compounds.

This compound is of interest in medicinal chemistry because of its potential biological activities. The presence of a bromine atom and a trifluoromethoxy group attached to a benzoate structure gives it unique chemical reactivity and lipophilicity. Studies have demonstrated its effectiveness against various bacterial strains.

Antimicrobial Properties:
this compound has shown antimicrobial potential against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound exhibits bactericidal action, primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways. This mechanism is crucial for combating resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity:
In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Cell Lines TestedMechanism
HeLa (cervical cancer)Modulates the expression of genes involved in apoptosis and cell cycle regulation
MCF-7 (breast cancer)Modulates the expression of genes involved in apoptosis and cell cycle regulation

Case Studies

  • Antimicrobial Efficacy Against Biofilms: A study showed that this compound significantly reduces biofilm biomass against MRSA at concentrations as low as 31.108 μg/mL, suggesting it can prevent chronic infections associated with biofilms.
  • Synergistic Effects with Other Antibiotics: Combining this compound with standard antibiotics enhances antimicrobial activity. For example, when used with ciprofloxacin, the MIC values were significantly lowered, showing a synergistic effect that could be beneficial in clinical settings.
  • Lipophilicity: The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
  • Electrophilic Nature: The presence of bromine enhances reactivity towards nucleophiles, which may contribute to its biological effects by modifying target proteins or nucleic acids.

Other potential application

  • MYC Inhibition: It can be used to develop inhibitors of MYC, an oncogene that drives tumor growth when overexpressed . The methoxy group on this compound provides a potential vector for compound growth .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(trifluoromethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Methyl 3-bromo-5-(trifluoromethyl)benzoate

  • Molecular Formula : $ \text{C}9\text{H}6\text{BrF}3\text{O}2 $.
  • Key Difference : Replaces -OCF$ _3 $ with -CF$ _3 $, reducing electron-withdrawing effects but increasing hydrophobicity.
  • Applications : Used in proteolysis-targeting chimeras (PROTACs) for cancer therapy .
  • Availability: Sold by Santa Cruz Biotechnology at $70/g (1 g scale) .

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

  • Molecular Formula : $ \text{C}{10}\text{H}8\text{BrF}3\text{O}3 $.
  • Key Difference : Ethyl ester group instead of methyl, altering solubility and metabolic stability.
  • Synthesis: Similar to the methyl ester but uses ethanol derivatives.
  • Status : Discontinued by CymitQuimica due to low demand .

Positional Isomers

Methyl 4-bromo-2-(trifluoromethoxy)benzoate

  • CAS : 933785-18-3.
  • Key Difference : Bromine at the 4-position and -OCF$ _3 $ at the 2-position, altering steric interactions in protein binding.
  • Purity : 98% (Combi-Blocks) .

Methyl 5-bromo-2-(trifluoromethoxy)benzoate

  • CAS : 773874-13-6.
  • Key Difference : Bromine at the 5-position, influencing regioselectivity in Suzuki-Miyaura couplings.
  • Purity : 97% (Combi-Blocks) .

Additional Substituents

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

  • CAS : 2704827-34-5.
  • Key Difference : Additional chlorine at the 2-position, enhancing steric hindrance and electrophilicity.
  • Applications : Explored in kinase inhibitor synthesis .

3-Bromo-5-(trifluoromethoxy)benzoic acid

  • CAS : 1017083-37-2.
  • Key Difference : Carboxylic acid instead of methyl ester, enabling direct conjugation to amines.
  • Similarity Score : 0.86 (compared to the methyl ester) .

Functional Group Analogues

Methyl 3-bromo-5-(pentafluorosulfanyl)benzoate

  • Synthesis : Uses pentafluorosulfanyl (-SF$ _5 $) instead of -OCF$ _3 $, a stronger electron-withdrawing group.
  • $ ^{19}\text{F} $ NMR : δ 81.67 (d, J = 151 Hz, 1F), 62.94 (d, J = 151 Hz, 4F) .
  • Applications : Enhances binding affinity in sulfonamide inhibitors .

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

  • Key Difference : Pyrazole ring instead of benzene, diversifying hydrogen-bonding capabilities.
  • Status : Available via CymitQuimica for fragment-based drug design .

Biological Activity

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C10H7BrF3O2
  • Molecular Weight : Approximately 283.04 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethoxy group attached to a benzoate structure, contributing to its unique chemical reactivity and lipophilicity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, showcasing moderate to significant activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound exhibits bactericidal action, primarily through the inhibition of protein synthesis and disruption of nucleic acid production pathways. This mechanism is crucial for its application in combating resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism : The compound appears to modulate the expression of genes involved in apoptosis and cell cycle regulation.

A notable study reported a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Efficacy Against Biofilms :
    A study evaluated the biofilm formation inhibition capabilities of this compound against MRSA. Results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL, emphasizing its potential role in preventing chronic infections associated with biofilms .
  • Synergistic Effects with Other Antibiotics :
    Research has shown that combining this compound with standard antibiotics enhances antimicrobial activity. For instance, when used alongside ciprofloxacin, the MIC values were significantly lowered, indicating a synergistic effect that could be beneficial in clinical settings .

The biological activity of this compound is largely attributed to:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
  • Electrophilic Nature : The presence of bromine enhances reactivity towards nucleophiles, which may contribute to its biological effects by modifying target proteins or nucleic acids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-bromo-5-(trifluoromethoxy)benzoate, and what key reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols. A common approach involves esterification of a precursor acid (e.g., 3-bromo-5-(trifluoromethoxy)benzoic acid) using coupling agents like EDCI with DMAP catalysis in dichloromethane (DCM) and methanol (MeOH) at 0°C to room temperature . Subsequent functionalization steps, such as nitration or sulfonamidation, require controlled conditions (e.g., nitrating agents for aromatic substitution or sulfonyl chlorides for amide bond formation) . Key factors affecting yield include reagent stoichiometry, reaction time, and purification methods (e.g., flash chromatography).

Q. How does the bromine substituent at position 3 influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is modulated by the electron-withdrawing trifluoromethoxy group at position 5, which polarizes the aromatic ring. Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (e.g., THF) to enhance coupling efficiency . Comparative studies with analogs (e.g., chlorine or iodine substituents) highlight bromine’s balance of reactivity and stability .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm regiochemistry and functional group integrity (e.g., trifluoromethoxy δF ~ -58 ppm ).
  • LC-MS : Monitors reaction progress and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves ambiguities in stereoelectronic effects caused by substituents.
    • Data Interpretation : Discrepancies in melting points or spectral data may indicate isomerization or residual solvents, necessitating recrystallization or preparative HPLC .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with amino groups) and assess bioactivity changes .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects on binding affinity (e.g., trifluoromethoxy’s hydrophobicity vs. bromine’s steric bulk) .
  • In Vitro Assays : Use standardized protocols (e.g., enzyme inhibition assays) to compare results across labs, ensuring consistent buffer conditions and controls .

Q. What strategies optimize the compound’s stability under oxidative or hydrolytic conditions during storage?

  • Methodology :

  • Stability Testing : Monitor degradation via accelerated aging (e.g., 40°C/75% RH) and identify byproducts using LC-MS .
  • Formulation : Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis of the ester group .
  • Protective Group Chemistry : Introduce temporary protecting groups (e.g., tert-butyldiphenylsilyl) for sensitive intermediates .

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